molecular formula C4H7NO2 B3327192 4-Methoxyazetidin-2-one CAS No. 31968-41-9

4-Methoxyazetidin-2-one

Cat. No.: B3327192
CAS No.: 31968-41-9
M. Wt: 101.1 g/mol
InChI Key: VRTYJKPRUGHCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyazetidin-2-one is a four-membered heterocyclic compound with the molecular formula C4H7NO2. It is a derivative of azetidinone, characterized by the presence of a methoxy group at the fourth position. Azetidinones, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxy-2-aminobutyric acid with a dehydrating agent such as thionyl chloride, leading to the formation of the azetidinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated azetidinone derivatives .

Comparison with Similar Compounds

  • 3-Methoxyazetidin-2-one
  • 4-Acetoxy-2-azetidinone
  • 3-Phenylazetidin-2-one

Comparison: 4-Methoxyazetidin-2-one is unique due to the presence of the methoxy group at the fourth position, which influences its reactivity and stability. Compared to 3-Methoxyazetidin-2-one, the position of the methoxy group alters the compound’s electronic properties and reactivity. Similarly, 4-Acetoxy-2-azetidinone has an acetoxy group instead of a methoxy group, leading to different chemical behavior and applications .

Properties

IUPAC Name

4-methoxyazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTYJKPRUGHCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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